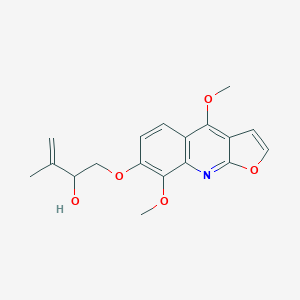
Evodine
Descripción general
Descripción
Evodine is a major limonoid extracted from Evodiae Fuctus . It is a potent P-glycoprotein (P-gp) inhibitor . It has been used for research purposes .
Molecular Structure Analysis
Evodine has a molecular formula of C18H19NO5 and a molecular weight of 329.35 . It is a solid substance .
Physical And Chemical Properties Analysis
Evodine is a solid substance . It has a molecular weight of 329.35 and a molecular formula of C18H19NO5 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .
Aplicaciones Científicas De Investigación
Chemistry: Drug Synthesis and Optimization
Evodine, a bioactive compound derived from natural sources, has been a subject of interest in the field of medicinal chemistry. Researchers have explored its potential as a lead scaffold for the development of new therapeutic entities due to its multifunctional pharmacological properties . Despite its suboptimal bioactivity, pharmacokinetics, solubility, and chemical stability, synthetic analogs of Evodine have been created to overcome these limitations. These efforts aim to enhance its anticancer activity through structural modifications, pharmacophore combinations, and drug delivery systems .
Medical Research: Pharmacological Studies
In medical research, Evodine has been identified as a potent P-glycoprotein inhibitor. It exhibits protective effects against glutamate-induced toxicity by preserving the antioxidant defense system . This property is particularly valuable in studies focused on neuroprotection and the mitigation of oxidative stress-related cellular damage.
Environmental Science: Ecotoxicology
While specific studies on Evodine’s environmental applications are not directly available, its parent compound, Evodiae fructus, has been studied for its impact on liver mitochondria, indicating a role in understanding oxidative stress and mitochondrial dysfunction . This suggests that Evodine could be relevant in ecotoxicological research, contributing to our understanding of plant-derived compounds’ effects on environmental health.
Industrial Applications: Process Chemistry
Evodine’s chemical properties may be harnessed in industrial processes, particularly in the synthesis of complex organic molecules. Its role in drug synthesis could translate to process chemistry, where its derivatives could be used as intermediates or catalysts in the manufacturing of various pharmaceuticals .
Biotechnology: Drug Discovery
In biotechnology, Evodine’s applications extend to drug discovery, where its role as a lead compound is investigated for the creation of new drugs with enhanced therapeutic effects. The optimization strategies employed in modifying Evodine’s structure could lead to breakthroughs in the development of novel anticancer drugs .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-10(2)13(20)9-24-14-6-5-11-15(17(14)22-4)19-18-12(7-8-23-18)16(11)21-3/h5-8,13,20H,1,9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJTUUHDKCPQAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Evodine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





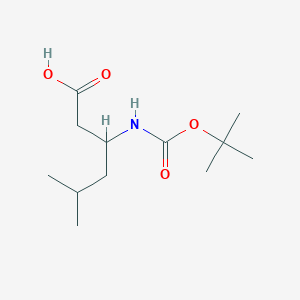

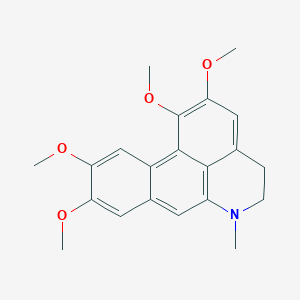
![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)
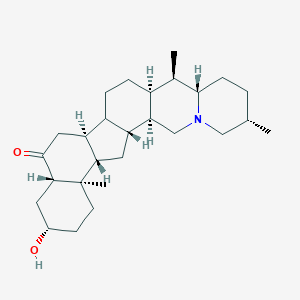
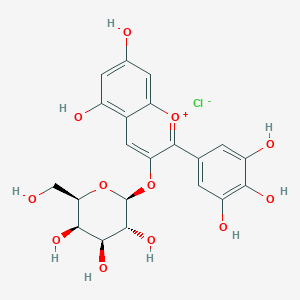

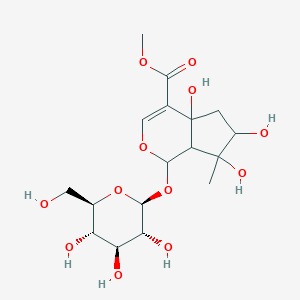
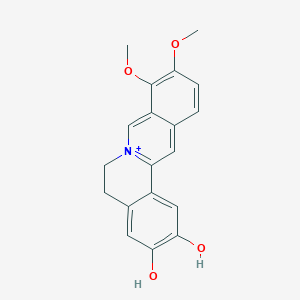


![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)